Demethoxycurcumin-d7

説明

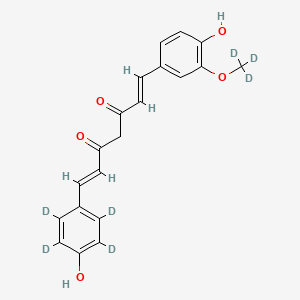

Structure

3D Structure

特性

分子式 |

C20H18O5 |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

(1E,6E)-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-7-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3/b9-4+,10-5+/i1D3,2D,3D,7D,8D |

InChIキー |

HJTVQHVGMGKONQ-MJNFMBQPSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC([2H])([2H])[2H])[2H])[2H])O)[2H] |

正規SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Demethoxycurcumin-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethoxycurcumin-d7, a deuterated analog of the natural curcuminoid, Demethoxycurcumin. This document details its chemical structure, available physicochemical data, and relevant experimental protocols. Furthermore, it visualizes a key signaling pathway influenced by this class of compounds, offering a valuable resource for researchers in pharmacology, drug discovery, and analytical chemistry.

Chemical Structure and Properties

Demethoxycurcumin is a principal curcuminoid found in turmeric (Curcuma longa) and is structurally similar to curcumin, differing by the absence of one methoxy group on one of its phenyl rings.[1] Its deuterated form, this compound, is a valuable tool in metabolic and pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification.

The chemical structure of Demethoxycurcumin is (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione. The molecular formula for Demethoxycurcumin is C₂₀H₁₈O₅.[1] For this compound, the molecular formula is C₂₀H₁₁D₇O₅, indicating the replacement of seven hydrogen atoms with deuterium.[2][3] Based on the systematic nomenclature "(E,E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7", it is inferred that the seven deuterium atoms are located on the heptadiene central chain of the molecule.

Note: While the precise, experimentally verified locations of the seven deuterium atoms on the heptadiene chain are not explicitly available in the reviewed literature, the provided nomenclature strongly suggests this placement. The following diagram illustrates this inferred structure.

Figure 1: Inferred chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of Demethoxycurcumin and its deuterated analog.

| Property | Demethoxycurcumin | This compound |

| Molecular Formula | C₂₀H₁₈O₅ | C₂₀H₁₁D₇O₅ |

| Molecular Weight | 338.35 g/mol | 345.4 g/mol [2] |

| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | (1E,6E)-1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione-d7 |

| Synonyms | Curcumin II, Desmethoxycurcumin | Curcumin II-d7, Desmethoxycurcumin-d7 |

| Appearance | Solid | No Data Available |

| Melting Point | 168 °C | No Data Available |

Spectroscopic Data

| Analytical Technique | Ionization Mode | m/z [Fragment] |

| LC-MS/MS | Positive | 339.4 [M+H]⁺, 177.3, 147.2 |

| LC-MS/MS | Negative | 337.3 [M-H]⁻, 216.9, 186.8 |

Data sourced from a high-throughput quantification method of curcuminoids in human plasma.

Experimental Protocols

This section outlines generalized experimental protocols for the synthesis and analysis of deuterated curcuminoids, based on established methodologies for similar compounds.

Synthesis of Deuterated Curcuminoids

The synthesis of deuterated curcuminoids can be achieved through modifications of established methods for curcuminoid synthesis. A common approach involves the condensation of a deuterated β-diketone with appropriate aromatic aldehydes.

Materials:

-

Deuterated acetylacetone (or other suitable β-diketone)

-

Vanillin

-

4-hydroxybenzaldehyde

-

Boron trifluoride etherate (BF₃·OEt₂)

-

n-Butylamine

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Protection of the β-diketone: The deuterated β-diketone is reacted with boron trifluoride etherate in a suitable solvent like dichloromethane to form a stable boron complex. This protects the reactive methylene group.

-

Condensation Reaction: The boron complex is then reacted with a mixture of vanillin and 4-hydroxybenzaldehyde in the presence of a catalyst such as n-butylamine. This reaction is typically carried out in a solvent like ethyl acetate.

-

Hydrolysis: The resulting curcuminoid-boron complex is hydrolyzed to yield the free curcuminoid. This can be achieved by treatment with a mild acid, such as dilute HCl, or by using aqueous methanol.

-

Purification: The crude product is then purified using techniques such as column chromatography on silica gel or preparative thin-layer chromatography (TLC) to isolate the desired deuterated demethoxycurcumin.

Analysis by HPLC-MS/MS

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the accurate quantification of this compound, particularly when used as an internal standard.

Instrumentation:

-

HPLC system with a C18 reversed-phase column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes can be used.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification.

-

Precursor and Product Ions: Specific precursor-to-product ion transitions for Demethoxycurcumin and this compound need to be determined by direct infusion and optimized. For Demethoxycurcumin, transitions such as m/z 339.4 → 177.3 (positive mode) or m/z 337.3 → 216.9 (negative mode) can be monitored. The corresponding transitions for the d7 analog would be shifted by +7 Da.

Sample Preparation (from plasma):

-

Protein Precipitation: Plasma samples are treated with a cold organic solvent like acetonitrile to precipitate proteins.

-

Liquid-Liquid Extraction: Alternatively, a liquid-liquid extraction with a solvent such as ethyl acetate can be performed.

-

Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the initial mobile phase composition.

-

Centrifugation: The reconstituted sample is centrifuged to remove any particulate matter before injection into the HPLC system.

Biological Activity and Signaling Pathways

Demethoxycurcumin, like other curcuminoids, exhibits a range of biological activities, including anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

A significant body of research indicates that demethoxycurcumin exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial regulators of inflammatory responses.

The following diagram illustrates the inhibitory effect of Demethoxycurcumin on the NF-κB and MAPK signaling cascades, which are typically activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Figure 2: Inhibition of NF-κB and MAPK pathways by Demethoxycurcumin.

This guide provides foundational information for researchers working with this compound. For specific applications, further optimization of experimental protocols is recommended. The use of deuterated standards like this compound is crucial for advancing our understanding of the pharmacokinetics and therapeutic potential of natural products.

References

Demethoxycurcumin-d7 physical and chemical properties

An In-depth Technical Guide to Demethoxycurcumin-d7: Physical and Chemical Properties

Introduction

This compound (DMC-d7) is the deuterated form of Demethoxycurcumin (DMC), a natural curcuminoid found in turmeric (Curcuma longa)[1][2]. As one of the three principal curcuminoids, alongside curcumin and bisdemethoxycurcumin, DMC has garnered significant interest in the scientific community for its biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[2][3][4]. The deuteration of demethoxycurcumin to create DMC-d7 provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, where it can be used as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological relevance.

Core Physical and Chemical Properties

This compound is a crystalline solid, with its physical and chemical characteristics being largely comparable to its non-deuterated analog. The primary distinction lies in its increased molecular weight due to the incorporation of seven deuterium atoms.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₁D₇O₅ | |

| Molecular Weight | 345.40 g/mol | |

| Appearance | Crystalline solid, orange powder | |

| Melting Point | 168 °C | |

| Purity | ≥98% (by HPLC) | |

| IUPAC Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7 | |

| Synonyms | Curcumin II-d7, Desmethoxycurcumin-d7, Monothis compound | |

| Storage Temperature | -20°C | |

| Stability | Stable for at least 4 years when stored at -20°C. Can be shipped at room temperature. |

Solubility

The solubility of Demethoxycurcumin is crucial for its application in biological assays and formulation development. It exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

| Solvent | Solubility | Source(s) |

| DMSO | ≥10 mg/mL, 68 mg/mL (200.97 mM) | |

| Dimethylformamide (DMF) | ~14 mg/mL | |

| Ethanol | ~0.5 mg/mL |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

| Technique | Data | Source(s) |

| UV/Vis (in Methanol) | λmax: 254, 421 nm | |

| Mass Spectrometry | [M+H]⁺ ion at m/z 339.1262 (for non-deuterated DMC) | |

| NMR | In DMSO solvent at 298K, exists primarily in the keto-enol tautomer form with ~3% as the β-diketone tautomer. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a standard method for the analysis of curcuminoids.

-

Objective: To separate and quantify Demethoxycurcumin from other curcuminoids.

-

Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., Nucleosil 100-5C18, 250 mm × 4.0 mm, 5 µm packing).

-

Mobile Phase: A gradient elution is often used. For example, a mixture of acetonitrile and 0.1% phosphoric acid, starting at a ratio of 45:55 and changing to 65:35 over 20 minutes. An isocratic method with methanol (4% v/v) in chloroform has also been described for flash chromatography.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 37.5 °C.

-

Detection Wavelength: 420 nm or 425 nm.

-

Sample Preparation: A stock solution of Demethoxycurcumin is prepared by dissolving the crystalline solid in a suitable organic solvent like DMSO or methanol. The solution should be purged with an inert gas.

Supercritical Fluid Chromatography (SFC) for Separation

SFC is presented as an environmentally friendly and efficient alternative to traditional HPLC for separating curcuminoids.

-

Objective: To achieve rapid separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from a mixture.

-

Instrumentation: Preparative Supercritical Fluid Chromatography system.

-

Column: Viridis BEH OBD column (250 mm × 19 mm, 5 μm).

-

Mobile Phase: Supercritical CO₂ with 8-15% methanol (containing 10 mM oxalic acid) as a co-solvent.

-

Flow Rate: 80 mL/min.

-

Outcome: This method allows for the separation of the three main curcuminoids within 6.5 minutes, yielding high-purity fractions.

Biological Activity and Signaling Pathways

Demethoxycurcumin exhibits a range of biological effects, often by modulating key cellular signaling pathways. It is known to possess anti-inflammatory, anti-cancer, and antioxidant properties. One of the well-documented mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a central role in inflammation and cancer.

Caption: Inhibition of the NF-κB signaling pathway by Demethoxycurcumin.

Experimental Workflow: Extraction and Purification

The isolation of demethoxycurcumin from its natural source, turmeric, involves extraction followed by chromatographic purification.

Caption: General workflow for the extraction and purification of Demethoxycurcumin.

Stability and Handling

Demethoxycurcumin is more stable than curcumin in physiological media. Studies have shown the stability of curcuminoids follows the order: bisdemethoxycurcumin ≥ demethoxycurcumin ≥ curcumin under the same conditions. For long-term storage, this compound should be kept as a crystalline solid at -20°C, protected from light. Stock solutions, particularly in DMSO, should be stored at -80°C for up to six months or -20°C for one month. The compound is stable enough to be shipped at ambient temperatures. It should be handled as a potentially hazardous material, and appropriate personal protective equipment should be used.

References

- 1. Efficient separation of curcumin, demethoxycurcumin, and bisdemethoxycurcumin from turmeric using supercritical fluid chromatography: From analytical to preparative scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Showing Compound Demethoxycurcumin (FDB011964) - FooDB [foodb.ca]

- 3. selleckchem.com [selleckchem.com]

- 4. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled vs. Non-Labeled Demethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Demethoxycurcumin (DMC), a principal curcuminoid found in turmeric, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic potential is often hindered by rapid metabolism and subsequent poor bioavailability. One promising strategy to overcome this limitation is the selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This guide provides a comprehensive technical overview of deuterium-labeled demethoxycurcumin (DMC-d6) in comparison to its non-labeled counterpart. We will delve into the core principles of the kinetic isotope effect, its implications for pharmacokinetics and metabolism, and the potential impact on therapeutic efficacy. This document also includes detailed experimental protocols for synthesis and analysis, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support further research and development in this area.

While direct comparative pharmacokinetic studies on deuterated demethoxycurcumin are not extensively available in public literature, this guide extrapolates from the well-established principles of deuterium labeling in drug discovery and available data on analogous compounds like deuterated curcumin.

Introduction: The Rationale for Deuterium Labeling

The clinical utility of many promising therapeutic agents is often limited by their pharmacokinetic profiles. Rapid metabolism, primarily by cytochrome P450 (CYP) enzymes, can lead to low systemic exposure and a short duration of action, necessitating higher or more frequent dosing, which in turn can increase the risk of adverse effects.

Deuterium labeling, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, offers a powerful tool to mitigate these metabolic liabilities. The fundamental principle behind this approach is the kinetic isotope effect (KIE) . A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present at that position. This can lead to a significant improvement in the metabolic stability of a drug candidate.

Demethoxycurcumin, like other curcuminoids, is known to undergo extensive metabolism, which contributes to its low oral bioavailability. By selectively introducing deuterium at metabolically vulnerable positions, it is hypothesized that the pharmacokinetic profile and, consequently, the therapeutic efficacy of demethoxycurcumin can be substantially enhanced.

Physicochemical and Pharmacokinetic Properties

Non-Labeled Demethoxycurcumin (DMC)

Demethoxycurcumin is a lipophilic molecule with low aqueous solubility. Following oral administration, it is poorly absorbed from the gastrointestinal tract and undergoes rapid metabolism in the intestine and liver. The primary metabolic pathways include glucuronidation and sulfation of the phenolic hydroxyl groups, as well as reductive metabolism of the α,β-unsaturated ketone moiety. This extensive first-pass metabolism results in very low plasma concentrations of the parent compound.

Deuterium-Labeled Demethoxycurcumin (DMC-d6): A Profile Based on the Kinetic Isotope Effect

Expected Improvements in Pharmacokinetic Parameters:

-

Increased Half-life (t½): A reduced rate of metabolism will lead to a longer persistence of the drug in the systemic circulation.

-

Greater Drug Exposure (AUC): A longer half-life and decreased clearance will result in a higher Area Under the Curve (AUC), indicating greater overall exposure to the active drug.

-

Increased Maximum Concentration (Cmax): Reduced first-pass metabolism can lead to a higher peak plasma concentration.

-

Potential for Lower Dosing: An improved pharmacokinetic profile may allow for the administration of lower or less frequent doses to achieve the desired therapeutic effect.

The following table summarizes the known pharmacokinetic parameters for non-labeled demethoxycurcumin and the anticipated changes upon deuteration.

| Pharmacokinetic Parameter | Non-Labeled Demethoxycurcumin (in rats, intragastric)[1] | Deuterium-Labeled Demethoxycurcumin (Predicted) | Rationale for Predicted Change |

| Cmax (Maximum Concentration) | 0.46 ± 0.09 µg/mL | Increased | Reduced first-pass metabolism due to the kinetic isotope effect. |

| Tmax (Time to Cmax) | 0.14 ± 0.00 h | Potentially delayed | Slower absorption or altered distribution dynamics. |

| AUC (Area Under the Curve) | 1.35 ± 0.36 µg/mL·h | Significantly Increased | Reduced metabolic clearance and longer half-life. |

| t½ (Half-life) | Not explicitly stated, but expected to be short | Significantly Increased | Slower rate of enzymatic degradation. |

| Mean Residence Time (MRT) | 4.05 ± 0.53 h | Increased | Longer persistence in the body before elimination. |

Comparative Biological Activity

The biological activity of a deuterated compound is generally expected to be comparable to its non-deuterated counterpart, as the substitution of hydrogen with deuterium is a very conservative structural modification that typically does not alter the compound's ability to interact with its biological targets. However, in some cases, the enhanced metabolic stability of the deuterated version can lead to a more pronounced or sustained biological effect in vivo.

Studies on deuterated curcuminoids have shown that they retain their antiproliferative activities against cancer cell lines. In some instances, the deuterated analogues exhibited even better growth inhibition compared to the non-deuterated compounds, which could be attributed to their increased stability in the cell culture medium.

The following table presents a summary of the in vitro cytotoxic activity of non-labeled demethoxycurcumin against various cancer cell lines. It is anticipated that deuterated demethoxycurcumin would exhibit similar or potentially enhanced activity in these assays.

| Cell Line | Cancer Type | IC50 of Non-Labeled DMC |

| AGS | Gastric Adenocarcinoma | 32.5 µM[2] |

| SW-620 | Colorectal Adenocarcinoma | Lower than AGS and HepG2[2] |

| HepG2 | Hepatocellular Carcinoma | 115.6 µM[2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Viability decreased in a dose-dependent manner[3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Most potent cytotoxic effects among curcuminoids |

| A431 | Skin Squamous Cell Carcinoma | Viability significantly inhibited in a dose-dependent manner |

| HaCaT | Human Keratinocyte | Viability significantly inhibited in a dose-dependent manner |

Signaling Pathways Modulated by Demethoxycurcumin

Demethoxycurcumin has been shown to exert its biological effects through the modulation of multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapeutic strategies.

Experimental Protocols

Synthesis of Deuterated Demethoxycurcumin (DMC-d6)

While a specific protocol for the synthesis of deuterated demethoxycurcumin is not widely published, a general method can be adapted from the synthesis of deuterated curcumin. This typically involves the use of deuterated building blocks in a condensation reaction.

Materials:

-

Deuterated vanillin (vanillin-d3, where the methoxy group is -OCD3)

-

p-Hydroxybenzaldehyde

-

Acetylacetone

-

Boric oxide (B2O3)

-

Tributyl borate

-

n-Butylamine

-

Dry ethyl acetate

-

Hydrochloric acid (HCl)

-

Solvents for purification (e.g., ethyl acetate, hexane, methanol)

Procedure:

-

Protection of Acetylacetone: A boron-acetylacetone complex is formed by reacting acetylacetone with boric oxide and tributyl borate in dry ethyl acetate. This "paste" protects the active methylene group of acetylacetone.

-

Condensation Reaction: The protected acetylacetone is then reacted with a mixture of deuterated vanillin and p-hydroxybenzaldehyde in the presence of n-butylamine as a catalyst. The reaction is typically stirred at room temperature overnight.

-

Hydrolysis: The resulting boron complex of deuterated demethoxycurcumin is hydrolyzed by the addition of dilute hydrochloric acid with heating.

-

Extraction and Purification: The crude deuterated demethoxycurcumin is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

-

Characterization: The structure and deuterium incorporation of the final product are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of deuterated and non-deuterated demethoxycurcumin on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Deuterated and non-deuterated demethoxycurcumin stock solutions (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of deuterated and non-deuterated demethoxycurcumin (e.g., 0, 1, 10, 20, 50, 100 µM) for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical animal study to compare the pharmacokinetic profiles of deuterated and non-deuterated demethoxycurcumin.

Materials:

-

Male Sprague-Dawley rats or ICR mice

-

Deuterated and non-deuterated demethoxycurcumin formulations for oral administration (e.g., in a suspension with a suitable vehicle)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer a single oral dose of either deuterated or non-deuterated demethoxycurcumin to the animals.

-

Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of the parent compound (deuterated and non-deuterated) and its major metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both compounds.

Conclusion and Future Directions

Deuterium labeling represents a promising and scientifically sound strategy to enhance the therapeutic potential of demethoxycurcumin. By leveraging the kinetic isotope effect, it is anticipated that deuterated demethoxycurcumin will exhibit a significantly improved pharmacokinetic profile, characterized by increased metabolic stability, longer half-life, and greater systemic exposure compared to its non-labeled counterpart. This, in turn, may translate to enhanced efficacy in various disease models.

The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the comparative pharmacology and therapeutic applications of deuterated and non-deuterated demethoxycurcumin. Future studies should focus on direct, head-to-head comparisons of the pharmacokinetic and pharmacodynamic properties of these two compounds in relevant preclinical models. Such data will be crucial for advancing deuterated demethoxycurcumin towards clinical development as a potentially more effective therapeutic agent.

References

- 1. Pharmacokinetics-Driven Evaluation of the Antioxidant Activity of Curcuminoids and Their Major Reduced Metabolites—A Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Metabolism and Anticancer Activity of the Curcumin Analogue, Dimethoxycurcumin | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid found in turmeric, has garnered significant scientific interest due to its pleiotropic therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its clinical translation has been hampered by poor bioavailability, rapid metabolism, and low systemic absorption. Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium, has emerged as a promising strategy to overcome these pharmacokinetic limitations. This technical guide provides a comprehensive overview of the primary applications of deuterated curcuminoids in science, with a focus on their role in enhancing metabolic stability, their use as indispensable tools in analytical and metabolic research, and their potential for improved therapeutic efficacy.

Core Applications of Deuterated Curcuminoids

The primary applications of deuterated curcuminoids in scientific research can be broadly categorized into two main areas:

-

Improving Pharmacokinetic Properties: The substitution of hydrogen with deuterium at metabolically labile positions in the curcuminoid structure can significantly slow down its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), leads to a more stable molecule with a longer biological half-life, increased plasma concentrations, and enhanced overall systemic exposure. This improved pharmacokinetic profile can potentially translate to greater therapeutic efficacy.

-

Analytical and Mechanistic Tools: Deuterated curcuminoids serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their near-identical chemical properties to their non-deuterated counterparts ensure they behave similarly during sample preparation and analysis, while their mass difference allows for precise and accurate quantification. Furthermore, they are invaluable as tracers in metabolic studies to elucidate the biotransformation pathways of curcumin.

Data Presentation: Pharmacokinetic and In Vitro Efficacy Data

Pharmacokinetics of Non-Deuterated Curcumin Formulations

The following table summarizes the pharmacokinetic parameters of various oral formulations of non-deuterated curcumin in rats and humans. It is important to note that the absolute bioavailability of curcumin is generally low.

| Formulation | Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |

| Curcumin Suspension | Rat | 250 mg/kg | 28.9 | - | 26.9 | - | [1] |

| Curcumin (Sigma) | Rat | 250 mg/kg | 17.79 | - | - | 3.1 | [2][3] |

| Curcumin (GNC) | Rat | 250 mg/kg | 12.6 | - | - | 0.9 | [2][3] |

| Curcumin (Vitamin Shoppe) | Rat | 250 mg/kg | 9.92 | - | - | 0.6 | |

| Curcumin | Rat | 500 mg/kg (p.o.) | 60 ± 10 | 0.23 | - | ~0.47 | |

| Curcumin | Human | 10 g | 2300 ± 260 | 3.29 ± 0.43 | 35330 ± 3780 | - | |

| Curcumin | Human | 12 g | 1730 ± 190 | 3.29 ± 0.43 | 26570 ± 2970 | - |

Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and analytical method used.

Projected Pharmacokinetic Improvements with Deuteration

While direct, head-to-head in vivo pharmacokinetic studies comparing deuterated and non-deuterated curcuminoids are not extensively available in the public domain, the expected improvements based on the kinetic isotope effect can be projected. The following table illustrates the anticipated changes in key pharmacokinetic parameters, drawing parallels from studies on other deuterated phenolic compounds like chalcones.

| Parameter | Non-Deuterated Curcuminoid | Expected Change with Deuteration | Rationale |

| Cmax | Variable | Increased | Slower metabolism leads to higher peak plasma concentrations. |

| AUC(0-t) | Low | Significantly Increased | Reduced metabolic clearance results in greater overall drug exposure. |

| t1/2 | Short | Increased | Slower rate of metabolism extends the time the drug remains in the body. |

| Clearance (CL/F) | High | Decreased | The primary benefit of deuteration is the reduction of metabolic clearance. |

In Vitro Antimicrobial Activity of Deuterated Curcumin

Studies have shown that deuteration can enhance the biological activity of curcumin. The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) of curcumin and deuterated curcumin against various microorganisms.

| Microorganism | Curcumin MIC (µg/mL) | Deuterated Curcumin MIC (µg/mL) | Reference |

| Candida albicans | 50 | 6.25 | |

| Aspergillus niger | 50 | 100 | |

| Staphylococcus aureus | 12.5 | 25 | |

| Pseudomonas aeruginosa | 25 | 25 | |

| Escherichia coli | 50 | 50 | |

| Enterococcus faecalis | 50 | 50 |

Experimental Protocols

Synthesis and Purification of Hexadeuterated Curcumin (d6-Curcumin)

This protocol is a synthesized procedure based on established methods for curcuminoid synthesis.

Materials:

-

d3-Vanillin (Vanillin with three deuterium atoms on the methoxy group)

-

Acetylacetone

-

Boric anhydride (B₂O₃)

-

Tributyl borate

-

n-Butylamine

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Methanol

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

-

Formation of the Boron Complex:

-

In a round-bottom flask, dissolve boric anhydride (0.5 equivalents) and acetylacetone (1 equivalent) in ethyl acetate.

-

Stir the mixture at 80°C for 30 minutes to form the boron-acetylacetone complex.

-

-

Condensation Reaction:

-

To the reaction mixture, add d3-vanillin (2 equivalents) and tributyl borate (4 equivalents).

-

Continue stirring at 80°C for another 30 minutes.

-

Add a solution of n-butylamine (0.5 equivalents) in ethyl acetate dropwise over 30 minutes.

-

Maintain the reaction at 80°C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Hydrolysis and Extraction:

-

After the reaction is complete, cool the mixture and add 1 M HCl.

-

Stir for 1 hour to hydrolyze the boron complex.

-

Extract the crude d6-curcumin into ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from methanol to yield d6-curcumin as a yellow solid.

-

For higher purity, perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of deuterated curcuminoids.

Materials:

-

Deuterated curcuminoid stock solution (e.g., in DMSO)

-

Human liver microsomes (HLMs)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (for quenching the reaction)

-

Internal standard (for LC-MS/MS analysis)

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Pre-warm the mixture to 37°C.

-

-

Initiation of Reaction:

-

Add the deuterated curcuminoid from the stock solution to the pre-warmed reaction mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the human liver microsomes.

-

-

Time-Course Incubation:

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the reaction mixture.

-

-

Quenching and Sample Preparation:

-

Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent deuterated curcuminoid at each time point using a validated LC-MS/MS method.

-

Plot the natural logarithm of the percentage of remaining compound against time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

LC-MS/MS Workflow for Quantification using a Deuterated Internal Standard

This workflow describes the use of a deuterated curcuminoid as an internal standard for the accurate quantification of its non-deuterated analog in a biological matrix.

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of the deuterated curcuminoid internal standard.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the analyte and the internal standard using a suitable C18 column and a gradient elution program.

-

Detect the analyte and the internal standard using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both the non-deuterated and deuterated curcuminoids.

-

-

Data Processing and Quantification:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Curcumin's Impact on the NF-κB Signaling Pathway

Curcumin is a well-documented inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival. Deuterated curcuminoids can be used to study the metabolic stability of curcumin and its metabolites in the context of NF-κB inhibition, helping to discern whether the parent compound or a metabolite is the primary active agent.

References

Certificate of Analysis: A Technical Guide for Demethoxycurcumin-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and data interpretation relevant to the quality assessment of Demethoxycurcumin-d7. While a specific Certificate of Analysis for this compound is not publicly available, this document synthesizes representative data and methodologies from the analysis of Demethoxycurcumin. This information serves as a valuable reference for researchers utilizing the deuterated analog in their studies. This compound is available from commercial suppliers such as MedchemExpress.[1]

Representative Analytical Data

The following tables summarize typical quantitative data for Demethoxycurcumin, which are expected to be comparable for this compound, with the exception of molecular weight.

Table 1: Physical and Chemical Properties

| Property | Specification |

| Chemical Name | (1E,6E)-1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione-d7 |

| Molecular Formula | C₂₀H₁₁D₇O₅ |

| Molecular Weight | 345.40 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO and Dimethyl Formamide |

Table 2: Quality Control Specifications

| Test | Specification | Method |

| Purity (HPLC) | ≥95.0% or ≥98.0% | HPLC-UV |

| Identity | Conforms to structure | ¹H NMR, LC-MS |

| UV/Vis Maximum | ~420-425 nm | UV-Vis Spectroscopy |

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the quality of Demethoxycurcumin are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC with UV detection is a standard method for determining the purity of Demethoxycurcumin.

Instrumentation and Conditions:

-

System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small percentage of an acid like formic or acetic acid to improve peak shape). A typical isocratic mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 4% (v/v) glacial acetic acid.[3]

-

Detection Wavelength: 425 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Demethoxycurcumin reference standard in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the calibration curve.

Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of Demethoxycurcumin. The spectrum of the deuterated analog will show the absence of signals corresponding to the positions of deuterium substitution.

Instrumentation and Conditions:

-

Spectrometer: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Procedure: Dissolve a small amount of the sample in the deuterated solvent and acquire the ¹H NMR spectrum.

Representative ¹H NMR Data (for non-deuterated Demethoxycurcumin in CDCl₃):

-

δ 3.94 (s, 3H): Methoxy (-OCH₃) protons.

-

δ 5.89 (s, 1H): Enolic proton.

-

δ 6.92 (d): Aromatic protons.

-

δ 7.22 (d): Aromatic protons.

-

δ 7.28 (s): Aromatic protons.

-

δ 7.57 (s): Aromatic protons.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Molecular Weight Confirmation

LC-MS is a powerful technique for confirming the identity and determining the molecular weight of the compound.

Instrumentation and Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative ion mode can be used. In positive ion mode, the protonated molecule [M+H]⁺ is observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.

Expected Mass Spectra for this compound:

-

[M+H]⁺: m/z 346.4

-

[M-H]⁻: m/z 344.4

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. Common fragmentation of curcuminoids involves cleavage of the heptadienone chain. For Demethoxycurcumin, characteristic fragment ions are observed.

Visualizations

Analytical Workflow for Quality Control

The following diagram illustrates a typical workflow for the analytical quality control of a this compound standard.

Caption: Quality Control Workflow for this compound.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and the information they provide.

Caption: Analytical Techniques for this compound Characterization.

References

Demethoxycurcumin: An In-Depth Technical Guide to its Antitumor Properties

Introduction

Demethoxycurcumin (DMC), a naturally occurring analog of curcumin found in the rhizome of Curcuma longa, has garnered significant scientific interest for its potential as an antitumor agent. Exhibiting greater stability and bioavailability compared to curcumin, DMC presents a promising avenue for cancer therapy research and development.[1] This technical guide provides a comprehensive overview of the antitumor properties of demethoxycurcumin, detailing its mechanisms of action, summarizing key quantitative data, providing explicit experimental protocols, and visualizing complex biological pathways. This document is intended for researchers, scientists, and drug development professionals.

Core Antitumor Mechanisms

Demethoxycurcumin exerts its anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting metastasis.[1][2] These effects are orchestrated through the modulation of several critical signaling pathways.

1. Induction of Apoptosis

DMC has been shown to induce apoptosis in a wide range of cancer cell lines.[3][4] This programmed cell death is triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway : DMC can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis. The expression of the anti-apoptotic protein Bcl-2 is often downregulated, while the pro-apoptotic protein BAX is upregulated.

-

Extrinsic Pathway : The extrinsic pathway is initiated by the upregulation of Fas ligand (FasL), which binds to its receptor (Fas) and activates caspase-8. Activated caspase-8 then directly activates caspase-3, leading to the execution of apoptosis.

2. Cell Cycle Arrest

Demethoxycurcumin can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. Studies have shown that DMC can induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of cell cycle regulatory proteins.

3. Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. DMC has been demonstrated to inhibit the key processes of metastasis, including cell adhesion, migration, and invasion. This is achieved by downregulating the expression of proteins involved in the degradation of the extracellular matrix, such as matrix metalloproteinase-9 (MMP-9) and urokinase plasminogen activator (uPA).

Key Signaling Pathways Modulated by Demethoxycurcumin

DMC's antitumor activities are underpinned by its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.

1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival and is frequently overactive in cancer cells, promoting proliferation and preventing apoptosis. Demethoxycurcumin is a potent inhibitor of the NF-κB pathway. It can suppress the phosphorylation of NF-κB and inhibit its translocation from the cytoplasm to the nucleus, thereby preventing the transcription of NF-κB target genes that promote cancer cell survival and invasion.

2. AMPK/mTOR Signaling Pathway

The AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation. Demethoxycurcumin has been identified as an activator of AMPK. By activating AMPK, DMC inhibits the mTOR pathway, leading to a reduction in protein synthesis and cell proliferation. This mechanism is particularly relevant in triple-negative breast cancer.

Quantitative Data

The cytotoxic and antitumor efficacy of demethoxycurcumin has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Cytotoxic Activity (IC50) of Demethoxycurcumin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| GBM 8401 | Human Brain Malignant Glioma | 22.71 | |

| FaDu | Head and Neck Squamous Cell Carcinoma | 37.78 | |

| SW-620 | Colorectal Adenocarcinoma | 42.9 | |

| AGS | Gastric Adenocarcinoma | 52.1 | |

| HepG2 | Hepatocellular Carcinoma | 115.6 | |

| LN229 | Human Glioma | 24.54 | |

| NCI-H460 | Human Lung Cancer | ~35 (effective concentration) | |

| MDA-MB-231 | Triple-Negative Breast Cancer | Potent cytotoxicity, specific IC50 not stated |

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time.

Table 2: In Vivo Antitumor Efficacy of Demethoxycurcumin

| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation |

| Human Cervical Cancer (HeLa) Xenograft | Nude Mice | 30 mg/kg and 50 mg/kg, intraperitoneally every 2 days | Significant reduction in tumor weight and volume. | |

| Human Brain Glioblastoma (GBM 8401/luc2) Xenograft | Nude Mice | 30 mg/kg and 60 mg/kg, oral gavage for 21 days | Significant decrease in tumor volume; higher dose showed greater inhibition. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antitumor properties of demethoxycurcumin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

Demethoxycurcumin (DMC) stock solution (dissolved in DMSO)

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well culture plates

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of DMC in complete medium. Remove the overnight culture medium and add 100 µL of the various concentrations of DMC (e.g., 0, 1, 10, 20, 50, 100 µM). Include a vehicle control with the same concentration of DMSO as the highest DMC concentration. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the DMC concentration.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells seeded in a 6-well plate

-

Demethoxycurcumin

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of DMC (e.g., 0, 10, 20 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying the modulation of signaling pathways.

-

Materials:

-

DMC-treated and control cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for separation.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows.

References

- 1. Demethoxycurcumin: A naturally occurring curcumin analogue with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of demethoxycurcumin on the viability and apoptosis of skin cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Demethoxycurcumin-d7 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethoxycurcumin, a principal curcuminoid found in turmeric (Curcuma longa), is a subject of growing interest in pharmaceutical and nutraceutical research due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects. Accurate quantification of demethoxycurcumin in biological matrices is crucial for pharmacokinetic, metabolic, and bioavailability studies. The use of a stable isotope-labeled internal standard, such as Demethoxycurcumin-d7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the analyte of interest allows for the correction of matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2]

This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of demethoxycurcumin in biological samples using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of an LC-MS/MS method for the simultaneous quantification of curcuminoids, including demethoxycurcumin, using this compound as an internal standard. The data is based on a validated method for the analysis of human plasma, urine, and feces.[3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [3]

| Analyte | Matrix | Linearity Range (nM) | LLOQ (nM) |

| Demethoxycurcumin | Plasma | 2 - 400 | 2 |

| Urine | 2 - 400 | 2 | |

| Feces | 2 - 400 | 1 |

Table 2: Recovery of Demethoxycurcumin [3]

| Analyte | Matrix | Recovery (%) |

| Demethoxycurcumin | Plasma | 97.1 ± 3.7 |

| Urine | 57.1 ± 9.3 | |

| Feces | 99.4 ± 16.2 |

Experimental Protocols

This section details the methodology for the sample preparation and LC-MS/MS analysis of demethoxycurcumin using this compound as an internal standard. The protocol is adapted from a validated method for the analysis of curcuminoids in human plasma, urine, and feces.

Preparation of Stock and Working Solutions

-

Demethoxycurcumin Stock Solution (1 mg/mL): Accurately weigh 1 mg of demethoxycurcumin and dissolve it in 1 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of demethoxycurcumin by serial dilution of the stock solution with methanol to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (plasma, urine, or homogenized feces) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

-

Vortex the sample for 10 seconds.

-

Add 500 µL of tert-butyl methyl ether.

-

Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | 50% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Total Run Time | 15 minutes |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 5500 V |

| Temperature | 400°C |

| Collision Gas | Nitrogen |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Demethoxycurcumin | 339.1 | 147.1 |

| This compound | 346.1 | 147.1 |

Note: The product ion for this compound is inferred to be the same as the unlabeled compound as the deuterium atoms are on the methoxy-phenyl group which is lost in the common fragmentation pathway.

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of demethoxycurcumin.

Signaling Pathway of Demethoxycurcumin

Demethoxycurcumin has been shown to exert its biological effects through the modulation of several key signaling pathways. A primary mechanism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Caption: Demethoxycurcumin signaling pathways.

References

Application Note & Protocol: Quantification of Demethoxycurcumin in Human Plasma using Demethoxycurcumin-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of demethoxycurcumin in human plasma samples. The protocol employs a stable isotope-labeled internal standard, demethoxycurcumin-d7, to ensure high accuracy and precision. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of demethoxycurcumin in a biological matrix.

Introduction

Demethoxycurcumin is one of the three major curcuminoids found in turmeric (Curcuma longa).[1][2] Like curcumin, it possesses various pharmacological activities, including anti-inflammatory and antioxidant effects.[1] Accurate quantification of demethoxycurcumin in plasma is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile.[1][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This protocol provides a detailed procedure for the analysis of demethoxycurcumin in human plasma, validated to meet the requirements of regulated bioanalysis.

Experimental

Materials and Reagents

-

Demethoxycurcumin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.

-

A suitable HPLC column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Stock and Working Solutions

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of demethoxycurcumin and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C, protected from light.

Working Standard Solutions:

-

Prepare a series of working standard solutions of demethoxycurcumin by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.

-

Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex for 10 seconds.

-

Add 500 µL of ethyl acetate.

-

Vortex vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | As required for optimal separation |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Demethoxycurcumin: To be determinedthis compound: To be determined |

| Collision Energy | To be optimized |

| Cone Voltage | To be optimized |

Note: The exact MRM transitions, collision energies, and cone voltages should be optimized for the specific instrument being used.

Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

-

Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of demethoxycurcumin. A linear range of 2-1000 ng/mL is typically achievable.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

-

Matrix Effect: Evaluated to ensure that the plasma matrix does not suppress or enhance the ionization of the analyte.

-

Recovery: The efficiency of the extraction process should be determined.

-

Stability: The stability of demethoxycurcumin in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.

Results

The following tables represent typical data that should be generated during method validation.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Demethoxycurcumin | 2 - 1000 | ≥ 0.995 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| Medium | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

| High | 500 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |

Table 3: Stability

| Stability Condition | Concentration (ng/mL) | Stability (% of Nominal) |

| Freeze-Thaw (3 cycles) | 5, 500 | 85 - 115 |

| Bench-top (4 hours) | 5, 500 | 85 - 115 |

| Long-term (-80°C, 30 days) | 5, 500 | 85 - 115 |

Workflow Diagram

Caption: Plasma Sample Preparation Workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of demethoxycurcumin in human plasma using this compound as an internal standard. The described LC-MS/MS method is sensitive, selective, and robust, making it well-suited for pharmacokinetic and other research studies. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data.

References

Application Notes and Protocols for the Preparation of Demethoxycurcumin-d7 Stock Solutions for HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the preparation of Demethoxycurcumin-d7 stock solutions intended for use as an internal standard in High-Performance Liquid Chromatography (HPLC) analysis.

Introduction

This compound is the deuterated form of Demethoxycurcumin, a curcuminoid found in turmeric. Due to its structural similarity to the analyte and its distinct mass, it is an ideal internal standard for quantitative analysis of Demethoxycurcumin and other curcuminoids by HPLC-MS. Accurate preparation of the stock solution is critical for the reliability and reproducibility of analytical results. These notes provide essential information on the solubility, stability, and handling of this compound, along with a step-by-step protocol for stock solution preparation.

Physicochemical Properties and Solubility

This compound is a crystalline solid. While specific data for the deuterated form is not extensively published, its physicochemical properties are considered to be nearly identical to its non-deuterated counterpart, Demethoxycurcumin.

Table 1: Solubility of Demethoxycurcumin

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL[1] |

| Dimethylformamide (DMF) | ~14 mg/mL |

| Ethanol | ~0.5 mg/mL |

| Acetone | Soluble |

| Methanol | Soluble |

Note: Data is for the non-deuterated Demethoxycurcumin and is expected to be comparable for this compound.

Stability and Storage

Curcuminoids, including Demethoxycurcumin, are known to be unstable under certain conditions. Their stability is influenced by pH, light, and temperature. They are particularly susceptible to degradation in neutral to basic aqueous solutions and are light-sensitive.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Rationale |

| pH | Prepare solutions in acidic or neutral organic solvents. Avoid alkaline conditions. | Curcuminoids degrade rapidly at pH levels above 7. |

| Light | Store solutions in amber vials or protect from light. | Exposure to light can cause photodegradation. |

| Temperature (Solid) | Store at -20°C for long-term stability. | Ensures stability for ≥4 years. |

| Temperature (Solution) | Store stock solutions at -20°C. For working solutions, storage at 2-8°C for short periods is acceptable. | Minimizes degradation in solution. |

| Aqueous Solutions | Not recommended for long-term storage. If necessary, prepare fresh before use. | Prone to precipitation and degradation. |

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound. This concentration is a common starting point and can be serially diluted to prepare working standards and calibration curve points.

4.1. Materials and Equipment

-

This compound analytical standard

-

HPLC-grade Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to at least 0.01 mg)

-

Class A volumetric flasks (e.g., 1 mL, 5 mL)

-

Calibrated micropipettes

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Ultrasonic bath

4.2. Procedure

-

Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance and transfer it to a 1 mL Class A volumetric flask. Record the exact weight.

-

Dissolution: Add approximately 0.7 mL of HPLC-grade DMSO to the volumetric flask.

-

Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30 seconds to aid dissolution.

-

Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear with no visible particles.

-

Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Storage: Transfer the stock solution to a pre-labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C, protected from light.

Workflow Diagram

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Safety Precautions

-

Handle this compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound before use for complete safety information.

References

Application of Demethoxycurcumin-d7 in DMPK Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Demethoxycurcumin-d7 as an internal standard in Drug Metabolism and Pharmacokinetics (DMPK) studies. The information compiled is essential for the accurate quantification of demethoxycurcumin in biological matrices, a critical step in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Demethoxycurcumin, a key active curcuminoid found in turmeric, has garnered significant interest for its potential therapeutic properties.[1][2][3] However, like other curcuminoids, it suffers from poor bioavailability, making precise quantification in biological samples challenging.[1][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It effectively corrects for variability in sample preparation, matrix effects, and instrument response, leading to robust and reliable pharmacokinetic data.

Core Applications in DMPK

The primary application of this compound is as an internal standard in LC-MS/MS methods for the quantitative analysis of demethoxycurcumin in various biological matrices. This is crucial for a range of in vitro and in vivo DMPK studies:

-

In Vitro ADME Assays:

-

Metabolic Stability (Liver Microsomes, Hepatocytes)

-

Cell Permeability (e.g., Caco-2 assays)

-

Plasma Protein Binding

-

Cytochrome P450 (CYP) Inhibition

-

-

In Vivo Pharmacokinetic (PK) Studies:

-

Determination of key PK parameters (Cmax, Tmax, AUC, half-life) in animal models (e.g., rats, mice).

-

Tissue distribution studies.

-

Excretion studies.

-

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established practices for curcuminoids and can be adapted for specific experimental needs.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of demethoxycurcumin following oral administration.

Workflow for In Vivo Rat Pharmacokinetic Study

Caption: Workflow of a typical in vivo pharmacokinetic study in rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals should be acclimatized for at least three days before the experiment with free access to food and water.

-

Drug Administration: Demethoxycurcumin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally via gavage at a specific dose (e.g., 250 mg/kg). For intravenous studies, the compound is dissolved in a solvent like DMSO.

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of acetonitrile containing this compound (internal standard, e.g., 50 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which demethoxycurcumin is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for an in vitro metabolic stability assay.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer (pH 7.4), and demethoxycurcumin (e.g., 1 µM).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system.

-